molecular formula C22H20N4O4S B2419163 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899952-32-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2419163
CAS RN: 899952-32-0
M. Wt: 436.49
InChI Key: UNECVNSDJSWLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic compound. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .


Molecular Structure Analysis

The naphthalene ring and 1,2-methylenedioxybenxene ring in the molecule are not coplanar, with a dihedral angle of 53.5 . More detailed structural analysis would require additional data or computational modeling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the search results .

Scientific Research Applications

Synthesis and Anti-tumor Potential

Several papers discuss the synthesis and potential anti-tumor applications of compounds incorporating pyrazole, thiazole, and benzodioxole moieties. For example, Gomha et al. (2016) reported on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). This suggests that compounds with similar structures could be explored for their potential as anti-tumor agents.

Antimicrobial and Anti-inflammatory Activities

Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities. Some synthesized compounds demonstrated interesting biological properties, indicating the potential for similar compounds to be developed as antimicrobial and anti-proliferative agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Structural Characterization and Potential Applications

The structural characterization of pyrazole derivatives has been a subject of interest, with studies providing insights into their molecular structure through X-ray crystallography and other spectroscopic methods. Kumara et al. (2018) characterized a novel pyrazole derivative, offering a foundation for understanding the chemical and physical properties of similar compounds, which could be relevant for various scientific research applications (Kumara et al., 2018).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, similar compounds may have irritant properties and require appropriate safety measures during handling .

Future Directions

The compound has shown potential in antitumor activity, suggesting it could be further explored in cancer research . Future work could also involve detailed studies on its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-4-2-3-5-17(13)26-20(15-10-31-11-16(15)25-26)24-22(28)21(27)23-9-14-6-7-18-19(8-14)30-12-29-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECVNSDJSWLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.